
Rhenium--scandium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium–scandium (2/1) is a compound formed by the combination of rhenium and scandium in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rhenium–scandium (2/1) can be achieved through various synthetic routes. One common method involves the sol-gel process, where rhenium and scandium powders are dissolved in a special solvent under ultra-agitation. This process ensures the uniform distribution of the constituents throughout the powder . Another approach involves the chemical route, where rhenium and scandium oxide doped tungsten nanoparticles are synthesized using the sol-gel method .
Industrial Production Methods: Industrial production of rhenium–scandium (2/1) typically involves the use of high-temperature reactions and specialized equipment to ensure the purity and uniformity of the final product. The sol-gel method is often employed on an industrial scale due to its ability to produce high-quality nanoparticles with controlled properties .
Analyse Chemischer Reaktionen
Types of Reactions: Rhenium–scandium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of rhenium and scandium, which allow for the formation of stable compounds with diverse chemical characteristics.
Common Reagents and Conditions: Common reagents used in the reactions involving rhenium–scandium (2/1) include hydrogen peroxide, which is used in the sol-gel process to dissolve rhenium and scandium powders . Other reagents may include various solvents and catalysts that facilitate the desired chemical transformations.
Major Products: The major products formed from the reactions involving rhenium–scandium (2/1) depend on the specific reaction conditions and reagents used. For example, the sol-gel process results in the formation of spherical-shaped nanoparticles with uniform grain size and phase purity .
Wissenschaftliche Forschungsanwendungen
Rhenium–scandium (2/1) has a wide range of scientific research applications. In materials science, it is used to improve the mechanical properties of tungsten nanoparticles, making them suitable for use in high-performance cathodes . In chemistry, rhenium–scandium (2/1) is studied for its catalytic properties, which can be utilized in various chemical reactions . Additionally, the compound’s unique properties make it a valuable material for research in fields such as electronics and nanotechnology.
Wirkmechanismus
The mechanism by which rhenium–scandium (2/1) exerts its effects is primarily related to its ability to enhance the properties of other materials. For example, the addition of rhenium to scandium-doped tungsten nanoparticles improves their mechanical properties and reduces shrinkage during sintering . This enhancement is attributed to the uniform distribution of rhenium and scandium within the nanoparticles, which leads to improved structural integrity and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rhenium–scandium (2/1) include other rhenium-based alloys and compounds, such as rhenium–tungsten and rhenium–molybdenum alloys . These compounds share some properties with rhenium–scandium (2/1) but differ in their specific applications and performance characteristics.
Uniqueness: Rhenium–scandium (2/1) is unique due to its specific combination of rhenium and scandium, which imparts distinct properties not found in other rhenium-based compounds. The uniform distribution of rhenium and scandium within the nanoparticles results in improved mechanical properties and reduced shrinkage, making it a valuable material for high-performance applications .
Eigenschaften
CAS-Nummer |
12038-68-5 |
|---|---|
Molekularformel |
Re2Sc |
Molekulargewicht |
417.37 g/mol |
IUPAC-Name |
rhenium;scandium |
InChI |
InChI=1S/2Re.Sc |
InChI-Schlüssel |
JUYWFPZKHYFFHX-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Re].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





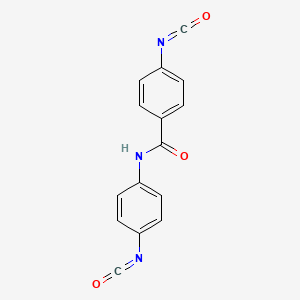
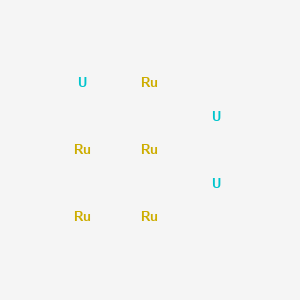
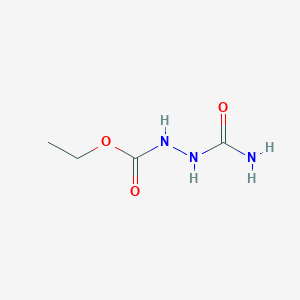
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
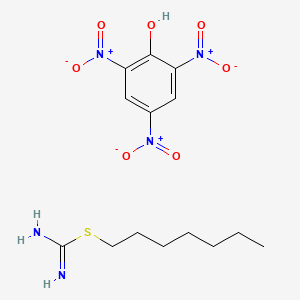
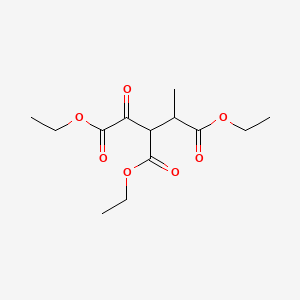
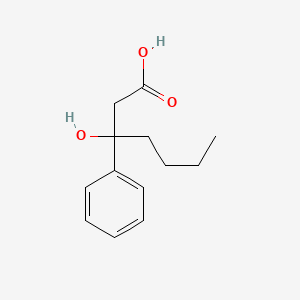
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


